N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and have been widely studied for their diverse biological activities. The specific structure of this compound includes an allyl group, a nitro group, and a carboxamide group attached to the chromene core, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions.
Carboxamide Formation: Finally, the allylated nitrochromene is reacted with an appropriate amine, such as ammonia or an amine derivative, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite for nitro group reduction.
Substitution: Nucleophiles like amines or thiols under basic conditions for substitution reactions.
Major Products Formed
Scientific Research Applications
N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses and functions.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
N-allyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can be compared with other coumarin derivatives, such as:
N-ethyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but with an ethyl group instead of an allyl group.
6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the allyl group, which may affect its biological activity.
N-allyl-2-oxo-2H-chromene-3-carboxamide: Lacks the nitro group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
6-nitro-2-oxo-N-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c1-2-5-14-12(16)10-7-8-6-9(15(18)19)3-4-11(8)20-13(10)17/h2-4,6-7H,1,5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCMKAYCKMWRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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